

# Application Notes: Ethyl 5-tert-butylisoxazole-3-carboxylate in Organic Synthesis

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## Compound of Interest

Compound Name: *Ethyl 5-tert-butylisoxazole-3-carboxylate*

Cat. No.: B1317826

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## Introduction

**Ethyl 5-tert-butylisoxazole-3-carboxylate** is a valuable heterocyclic building block in organic synthesis, primarily recognized for its role as a key precursor in the development of targeted pharmaceuticals. The isoxazole core, substituted with a tert-butyl group at the 5-position and an ethyl carboxylate at the 3-position, provides a stable and synthetically versatile scaffold. Its principal application lies in the synthesis of the potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, quizartinib (AC220), a drug developed for the treatment of Acute Myeloid Leukemia (AML).<sup>[1]</sup>

## Key Application: Synthesis of Quizartinib (AC220)

The 5-tert-butylisoxazol-3-yl moiety is a critical component of quizartinib, a second-generation FLT3 inhibitor.<sup>[1]</sup> Quizartinib has demonstrated high efficacy, particularly in patients with FLT3-Internal Tandem Duplication (FLT3-ITD) mutations, which are associated with a poor prognosis in AML.<sup>[2]</sup> The synthesis of quizartinib involves the formation of a urea linkage between a complex aniline derivative and the amine derived from **Ethyl 5-tert-butylisoxazole-3-carboxylate**.<sup>[2]</sup>

The synthetic strategy involves the conversion of the ethyl ester to an amine, which then serves as a key intermediate. This transformation is typically achieved through a multi-step process:

- Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding 5-tert-butylisoxazole-3-carboxylic acid.
- Rearrangement: The carboxylic acid is then converted to 5-tert-butylisoxazol-3-amine. This is commonly achieved through reactions like the Curtius or Hofmann rearrangement, which transform a carboxylic acid or its derivative into a primary amine with the loss of one carbon atom.[3][4][5]
- Urea Formation: The resulting 5-tert-butylisoxazol-3-amine is activated and coupled with the aniline portion of the molecule to form the final urea structure of quizartinib.[2]

#### Biological Significance of the Isoxazole Moiety in Quizartinib

Quizartinib functions by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[2] These pathways include RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5.[2] The N-(5-tert-butyl-isoxazol-3-yl)urea fragment plays a crucial role in binding to the kinase domain of FLT3.

## Quantitative Data

Table 1: Biological Activity of Quizartinib (AC220)

Parameter	Target/Cell Line	Value	Reference
Binding Affinity (Kd)	FLT3	1.6 nM	[3]
IC50	FLT3-ITD (MV4-11 cells)	1.1 nM	[3]
IC50	Wild-Type FLT3 (RS4;11 cells)	4.2 nM	[3]

Table 2: Synthesis Yields for Quizartinib and Intermediates

Reaction Step	Product	Yield	Reference
Urea formation	Quizartinib (from intermediates 9 and 11)	55% (overall from starting material 2)	<a href="#">[2]</a>
Carbamate formation	Phenyl-[5-(tert-butyloxyl)isoxazol-3-yl]carbamate (11)	Not specified	<a href="#">[2]</a>

## Experimental Protocols

Protocol 1: Synthesis of 5-tert-butylisoxazole-3-carboxylic Acid (Hypothetical Protocol based on Standard Ester Hydrolysis)

This protocol describes the saponification of **Ethyl 5-tert-butylisoxazole-3-carboxylate** to its corresponding carboxylic acid.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **Ethyl 5-tert-butylisoxazole-3-carboxylate** (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
- Saponification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 using a dilute solution of hydrochloric acid (e.g., 1M HCl). A precipitate should form.
- Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-tert-butylisoxazole-3-carboxylic acid.

## Protocol 2: Synthesis of 3-Amino-5-tert-butylisoxazole via Curtius Rearrangement (Plausible Protocol)

This protocol outlines the conversion of the carboxylic acid to the key amine intermediate via a Curtius rearrangement.[\[3\]](#)[\[6\]](#)[\[7\]](#)

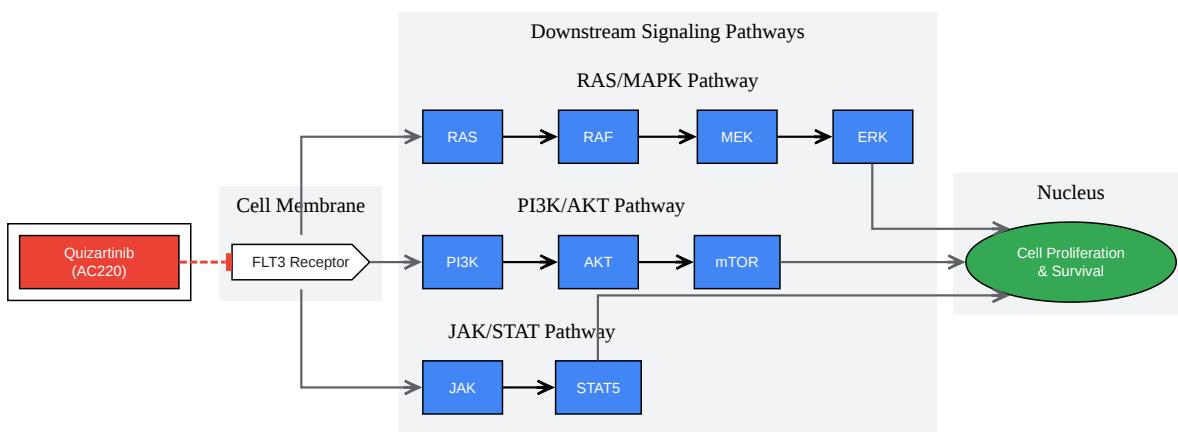
- Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-tert-butylisoxazole-3-carboxylic acid (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
- Acyl Azide Formation: Dissolve the crude acyl chloride in a dry aprotic solvent like acetone or THF. Cool the solution in an ice bath and add a solution of sodium azide ( $\text{NaN}_3$ , 1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours.
- Rearrangement to Isocyanate: After formation of the acyl azide (monitor by IR spectroscopy for the characteristic azide peak at  $\sim 2130 \text{ cm}^{-1}$ ), carefully extract the azide into a non-polar solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux (around 110 °C) to induce the Curtius rearrangement. The acyl azide will decompose to the isocyanate with the evolution of nitrogen gas.[\[5\]](#) The reaction is complete when gas evolution stops.
- Hydrolysis to Amine: Cool the solution containing the isocyanate. Carefully add dilute aqueous acid (e.g., 2M HCl) and heat the mixture to reflux for several hours to hydrolyze the isocyanate to the primary amine.
- Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to  $\text{pH} > 10$ . Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-5-tert-butylisoxazole.

## Protocol 3: Synthesis of Quizartinib (AC220) from 3-Amino-5-tert-butylisoxazole[\[2\]](#)

This protocol is adapted from the published synthesis of quizartinib.[\[2\]](#)

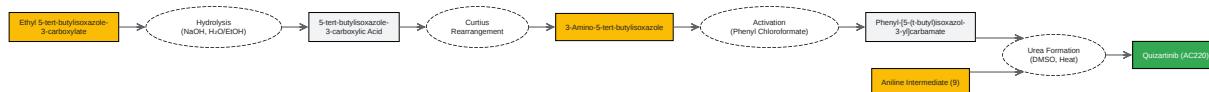
- Activation of Amine: In a suitable reactor, dissolve 3-Amino-5-tert-butylisoxazole (10, 1.0 eq) in an appropriate solvent (e.g., dichloromethane). Add a base such as triethylamine or pyridine. Cool the mixture in an ice bath and add phenyl chloroformate (1.1 eq) dropwise. Allow the reaction to stir at room temperature until completion to form Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (11).
- Coupling Reaction: In a separate flask, dissolve the aniline intermediate, 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline (9, 1.0 eq), in a polar aprotic solvent like DMSO.
- Urea Formation: Add the solution of the carbamate intermediate (11) to the solution of the aniline intermediate (9). Heat the mixture (e.g., to 55-60 °C) and stir for several hours until the reaction is complete (monitored by LC-MS).
- Isolation and Purification: Upon completion, cool the reaction mixture. The product can be precipitated by the addition of an anti-solvent or purified by standard chromatographic techniques to yield quizartinib. The final product purity can be assessed by HPLC.[2]

## Visualizations



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Caption: FLT3 signaling pathway and its inhibition by Quizartinib.

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Caption: Synthetic workflow for Quizartinib from the ethyl ester.

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## References

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